1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Thiourea Formation: The alkylated indole is reacted with phenyl isothiocyanate to form the thiourea moiety.
Pyridine Introduction: Finally, the pyridine group is introduced through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenylthiourea: Lacks the pyridine moiety, which may affect its chemical properties and applications.
1-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea: Similar structure but without the dimethyl groups on the indole ring, potentially altering its reactivity and biological activity.
Uniqueness
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-10-11-24-23(15-18)22(19(2)27-24)12-14-29(17-20-7-6-13-26-16-20)25(30)28-21-8-4-3-5-9-21/h3-11,13,15-16,27H,12,14,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLTVKQRIKPBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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